N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide
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Overview
Description
N’-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide is a chemical compound with the CAS Number 1251410-28-2 It is known for its unique structure, which includes a hydroxy group, an oxolan ring, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of an oxolan derivative with a hydroxyethanimidamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxid
Biological Activity
N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C7H14N2O3 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide |
InChI Key | RKDPGWMFHXSTGU-UHFFFAOYSA-N |
The compound features a hydroxy group, an imidamide moiety, and an oxolan ring, which contribute to its unique reactivity and biological interactions.
Biological Activity
1. Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxy group facilitates hydrogen bonding, while the imidamide structure enhances binding affinity to specific receptors or enzymes. This compound may influence several biochemical pathways, including:
- Enzyme Inhibition: Potential inhibition of key metabolic enzymes.
- Receptor Modulation: Interaction with neurotransmitter receptors, possibly affecting neurotransmission.
2. Research Findings:
Recent studies have highlighted the compound's potential therapeutic applications:
- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains . This activity could be linked to its structural features that allow it to disrupt bacterial cell membranes or inhibit vital metabolic processes.
- Anticancer Potential: In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy . The mechanism may involve the modulation of apoptotic pathways or interference with cell cycle progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated IC50 values ranging from 100 µM to 500 µM, suggesting moderate potency compared to standard chemotherapeutics . Further studies are needed to elucidate the exact mechanisms behind its anticancer effects.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamide | Tetrahydrofuran ring | Moderate antibacterial effects |
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide | Oxolan ring at position 2 | Lower cytotoxicity |
This compound stands out due to its specific oxolan positioning and hydroxy group, which enhance its reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-4-6-1-2-11-3-6/h6,10H,1-5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDPGWMFHXSTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1COC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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